molecular formula C18H14N4 B12709257 1,2,4-Triazolo(4,3-b)pyridazine, 6,8-diphenyl-3-methyl- CAS No. 130187-55-2

1,2,4-Triazolo(4,3-b)pyridazine, 6,8-diphenyl-3-methyl-

Cat. No.: B12709257
CAS No.: 130187-55-2
M. Wt: 286.3 g/mol
InChI Key: SCQCHVXMBQZNNS-UHFFFAOYSA-N
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Description

1,2,4-Triazolo(4,3-b)pyridazine, 6,8-diphenyl-3-methyl-: is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of 1,2,4-Triazolo(4,3-b)pyridazine, 6,8-diphenyl-3-methyl- makes it a valuable scaffold for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazolo(4,3-b)pyridazine, 6,8-diphenyl-3-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with dicarbonyl compounds, followed by cyclization to form the triazolopyridazine ring. The reaction conditions often include the use of acid catalysts and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 1,2,4-Triazolo(4,3-b)pyridazine, 6,8-diphenyl-3-methyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazolo(4,3-b)pyridazine, 6,8-diphenyl-3-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives of the compound .

Scientific Research Applications

1,2,4-Triazolo(4,3-b)pyridazine, 6,8-diphenyl-3-methyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,4-Triazolo(4,3-b)pyridazine, 6,8-diphenyl-3-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4-Triazolo(4,3-b)pyridazine, 6,8-diphenyl-3-methyl- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications in scientific research and drug development .

Properties

CAS No.

130187-55-2

Molecular Formula

C18H14N4

Molecular Weight

286.3 g/mol

IUPAC Name

3-methyl-6,8-diphenyl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C18H14N4/c1-13-19-20-18-16(14-8-4-2-5-9-14)12-17(21-22(13)18)15-10-6-3-7-11-15/h2-12H,1H3

InChI Key

SCQCHVXMBQZNNS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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